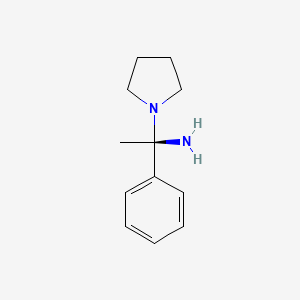
(1S)-1-phenyl-1-pyrrolidin-1-ylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE is a chiral compound with significant interest in various scientific fields. This compound is known for its unique structural properties, which include a phenyl group attached to a pyrrolidine ring via an ethanamine chain. Its stereochemistry, denoted by the (S)-configuration, plays a crucial role in its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetonitrile and pyrrolidine.
Formation of Intermediate: The initial step involves the reaction of phenylacetonitrile with pyrrolidine under basic conditions to form an intermediate compound.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired (S)-ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE.
Industrial Production Methods
In an industrial setting, the production of (S)-ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing advanced techniques such as catalytic hydrogenation and chiral resolution to achieve the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions
(S)-ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
(S)-ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter systems.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity and leading to various physiological effects. The pathways involved may include the inhibition or activation of specific enzymes, altering neurotransmitter levels, and affecting signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
®-ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE: The enantiomer of the compound with different stereochemistry.
Phenylpyrrolidine derivatives: Compounds with similar structural motifs but varying functional groups.
Uniqueness
(S)-ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE is unique due to its specific (S)-configuration, which imparts distinct biological activity compared to its ®-enantiomer. This stereochemistry is crucial for its interaction with molecular targets, making it a valuable compound in research and therapeutic applications.
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
(1S)-1-phenyl-1-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C12H18N2/c1-12(13,14-9-5-6-10-14)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10,13H2,1H3/t12-/m0/s1 |
InChI Key |
BDHVAROEPHSXEN-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@](C1=CC=CC=C1)(N)N2CCCC2 |
Canonical SMILES |
CC(C1=CC=CC=C1)(N)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11820918.png)
![1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one hydrochloride](/img/structure/B11820939.png)

![sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid](/img/structure/B11820947.png)


![2-[1-(Methylamino)cyclohexyl]acetic acid](/img/structure/B11820973.png)







